molecular formula C9H8F3NO2 B13545093 Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

Cat. No.: B13545093
M. Wt: 219.16 g/mol
InChI Key: BCYKSOKUYNYNOD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a trifluorophenyl group attached to an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate typically involves the reaction of 3,4,5-trifluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the trifluorophenyl group.

Scientific Research Applications

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4,5-trifluorophenyl)acetate
  • Methyl 2-amino-2-(3,4-difluorophenyl)acetate
  • Methyl 2-amino-2-(3,5-difluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds with fewer fluorine atoms. This trifluorination enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8H,13H2,1H3

InChI Key

BCYKSOKUYNYNOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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